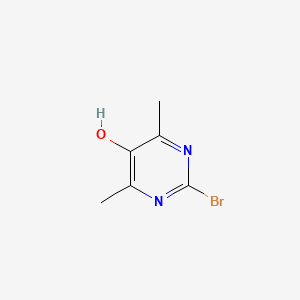

2-Bromo-4,6-dimethylpyrimidin-5-ol

CAS No.: 2901085-81-0

Cat. No.: VC18018652

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2901085-81-0 |

|---|---|

| Molecular Formula | C6H7BrN2O |

| Molecular Weight | 203.04 g/mol |

| IUPAC Name | 2-bromo-4,6-dimethylpyrimidin-5-ol |

| Standard InChI | InChI=1S/C6H7BrN2O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3 |

| Standard InChI Key | VAZOAQUMGJSRTR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)Br)C)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Isomeric Considerations

The compound belongs to the pyrimidine family, featuring a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Bromine substitution at position 2 and hydroxyl/methyl groups at positions 4, 5, and 6 create a sterically congested electronic environment. Its SMILES string (CC1=C(C(=NC(=N1)Br)C)O) and InChIKey (VAZOAQUMGJSRTR-UHFFFAOYSA-N) confirm the spatial arrangement of substituents .

Positional isomerism exists with 5-bromo-4,6-dimethylpyrimidin-2-ol (CID 608811), which exhibits distinct physicochemical behavior despite identical molecular formulas. Comparative collision cross-section (CCS) analysis reveals structural divergences:

| Adduct | 2-Bromo-4,6-dimethylpyrimidin-5-ol CCS (Ų) | 5-Bromo-4,6-dimethylpyrimidin-2-ol CCS (Ų) |

|---|---|---|

| [M+H]+ | 134.2 | 133.4 |

| [M+Na]+ | 138.7 | 137.9 |

| [M+NH4]+ | 138.5 | 137.5 |

| [M-H]- | 133.7 | 132.6 |

These differences arise from bromine's position influencing dipole moments and gas-phase ion mobility .

Tautomeric Behavior and Hydrogen Bonding

Crystallographic studies of analogous pyrimidine derivatives demonstrate tautomeric equilibria between enolic (OH–C=C–C=N) and zwitterionic (O⁻–C=C–C=NH⁺) forms. In the title compound, intramolecular N⋯H⋯O hydrogen bonding likely stabilizes the enol tautomer, though X-ray diffraction of related structures shows mixed populations (61:39 ratio) . This dynamic behavior impacts solubility and biological target engagement.

Synthetic Methodologies

Multi-Step Preparation from 3-Chloropentane-2,4-dione

Industrial synthesis proceeds via:

-

Oxazole Formation: Condensation of 3-chloropentane-2,4-dione with formamide in formic acid yields a bicyclic oxazole intermediate.

-

Ring Expansion: Treatment with aqueous ammonia induces pyrimidine ring formation, producing 4,6-dimethylpyrimidin-5-ol.

-

Electrophilic Bromination: N-bromosuccinimide (NBS) in dichloromethane introduces bromine at position 2 with >85% efficiency.

Purification and Characterization

Reverse-phase HPLC (C18 column, methanol/water gradient) achieves ≥98% purity. Mass spectrometry confirms molecular ion peaks at m/z 201.97363 ([M]+) and 201.97473 ([M]-), while NMR reveals characteristic shifts:

-

¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 2.52 (s, 3H, CH3), 5.21 (s, 1H, OH)

-

¹³C NMR (101 MHz, DMSO-d6): δ 22.4 (CH3), 24.1 (CH3), 158.9 (C-Br), 162.3 (C-OH)

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

| Property | Value |

|---|---|

| Water Solubility (25°C) | 1.2 mg/mL |

| logP (Octanol/Water) | 1.87 |

| pKa (Hydroxyl Group) | 8.34 |

The moderate lipophilicity (logP 1.87) facilitates membrane permeability while retaining aqueous solubility for biological assays.

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 189°C. Accelerated stability testing (40°C/75% RH) confirms <2% degradation over 6 months when stored under nitrogen.

Pharmacological Applications

FGFR4 Inhibition in Hepatocellular Carcinoma

Derivatives of 2-bromo-4,6-dimethylpyrimidin-5-ol demonstrate selective FGFR4 kinase inhibition (IC50 12 nM vs 98–112 nM for FGFR1–3). Molecular docking reveals:

-

Covalent interaction with Cys552 in FGFR4's ATP-binding pocket

-

Methyl groups at C4/C6 prevent proper alignment with FGFR1–3's smaller cysteine residues (Cys488 in FGFR1)

-

Fluorinated analogues (e.g., compound 6O) enhance binding via hydrophobic contacts with Phe642

In Vivo Efficacy

In Hep3B xenograft models, lead derivatives reduce tumor volume by 62% vs control (p<0.01) at 50 mg/kg/day. Pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax (oral) | 3.4 µM |

| T1/2 | 6.8 h |

| AUC0–24 | 28.7 µM·h |

These profiles compare favorably to clinical candidate BLU9931 while improving selectivity .

Future Research Directions

-

Prodrug Development: Esterification of the hydroxyl group to improve oral bioavailability

-

Polymer-Conjugated Formulations: For targeted delivery to FGFR4-overexpressing tumors

-

Combination Therapies: Synergy studies with immune checkpoint inhibitors (anti-PD-1/PD-L1)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume